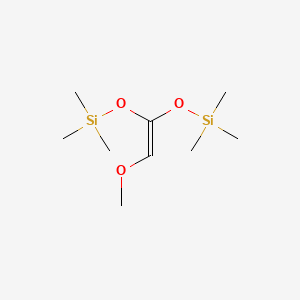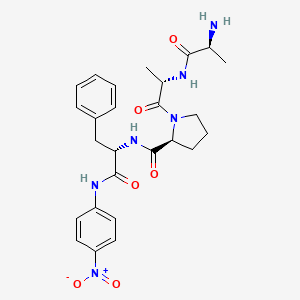
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. It is often used in biochemical research as a substrate for various proteases, which are enzymes that break down proteins. The compound’s structure includes a sequence of amino acids (L-alanine, L-proline, and L-phenylalanine) and a nitrophenyl group, which is commonly used in chromogenic substrates to facilitate the detection of enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. The use of large-scale reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin or cathepsin G in buffered aqueous solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Reduction: Converts the nitrophenyl group to an aniline derivative.
Substitution: Results in various substituted phenylalaninamide derivatives.
Scientific Research Applications
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.
Biology: To investigate protease activity in various biological samples.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the production of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The compound acts as a substrate for proteases, which cleave the peptide bonds within the molecule. The nitrophenyl group serves as a chromogenic reporter, releasing a colored product upon cleavage. This allows for the quantification of protease activity by measuring the absorbance of the released product at a specific wavelength.
Comparison with Similar Compounds
Similar Compounds
Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide): Another chromogenic substrate used for similar applications.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: A related compound with a different amino acid sequence.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which provides a distinct chromogenic signal. This makes it particularly useful for studying specific proteases and their inhibitors.
Properties
CAS No. |
72534-93-1 |
|---|---|
Molecular Formula |
C26H32N6O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H32N6O6/c1-16(27)23(33)28-17(2)26(36)31-14-6-9-22(31)25(35)30-21(15-18-7-4-3-5-8-18)24(34)29-19-10-12-20(13-11-19)32(37)38/h3-5,7-8,10-13,16-17,21-22H,6,9,14-15,27H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)/t16-,17-,21-,22-/m0/s1 |
InChI Key |
ZCWMSMLAGCXPPA-FHQLIMNDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



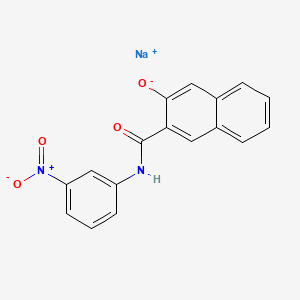
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)

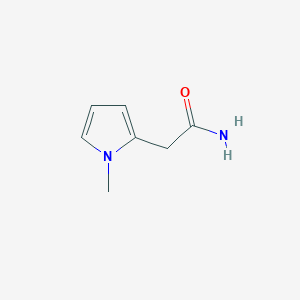
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
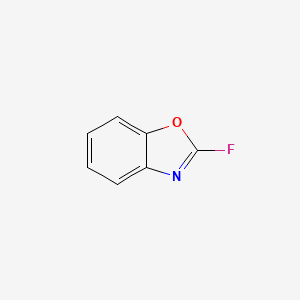

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
